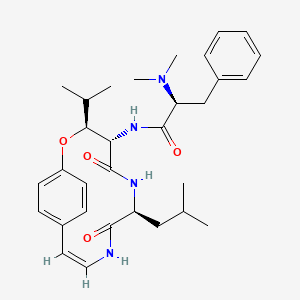

Frangufoline

Description

Propriétés

Formule moléculaire |

C31H42N4O4 |

|---|---|

Poids moléculaire |

534.7 g/mol |

Nom IUPAC |

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1 |

Clé InChI |

TVUQUDJOLFMOKT-SPZUWTHGSA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C(C)C |

SMILES canonique |

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C |

Synonymes |

frangufoline frangufoline, (3R-(3R*,4S*(R*),7S*))-isome |

Origine du produit |

United States |

Foundational & Exploratory

what is the chemical structure of Frangufoline

An In-Depth Technical Guide to the Chemical Profile of Frangufoline (B1674050)

Introduction

This compound is a naturally occurring 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] It has been identified in various plant species, including Ziziphus jujuba and Melochia corchorifolia.[3] Classified as a sedative agent, this compound is a subject of interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical structure, properties, and metabolic behavior, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a complex macrocyclic structure containing a 14-membered ring. Its chemical identity is well-established through various analytical techniques. The key identifiers and physicochemical properties are summarized below.

| Property | Data |

| IUPAC Name | (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3] |

| Synonyms | This compound, Daechuine S1, Sanjoinine A[1] |

| CAS Number | 19526-09-1[1][3][4][5] |

| Molecular Formula | C₃₁H₄₂N₄O₄[1][3][4] |

| Molecular Weight | 534.70 g/mol [1][2][3] |

| Exact Mass | 534.3206 Da[1][3] |

| Canonical SMILES | CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O--INVALID-LINK--N1)NC(=O)--INVALID-LINK--N(C)C">C@HC(C)C[3] |

| Elemental Analysis | C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97%[1] |

Metabolism of this compound

Research in rodent models has demonstrated that this compound undergoes rapid enzymatic conversion both in vitro and in vivo. The primary metabolic process involves the cleavage of an enamide bond within the cyclopeptide structure. This biotransformation results in the formation of M1, a substituted linear tripeptide, identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[6] This metabolic cleavage is a critical aspect of its pharmacokinetic profile.

The conversion is catalyzed by an enzyme with B-esterase-like activity and is inhibited by organophosphorus esters such as bis(p-nitrophenyl) phosphate (B84403) (BNPP) and eserine at high concentrations.[6] The proposed mechanism suggests a concerted process involving the oxidation of the vinyl group and the hydrolysis of the adjacent amide bond.[6]

Experimental Protocols

The following is a representative methodology for studying the metabolic cleavage of this compound, based on published in vitro and in vivo rodent studies.[6]

Objective

To investigate the enzymatic conversion of this compound to its linear tripeptide metabolite, M1, and to characterize the nature of the enzymatic process.

In Vitro Metabolic Study

-

Preparation of Tissue Homogenates:

-

Euthanize Sprague-Dawley rats and collect liver tissue.

-

Prepare a 25% (w/v) liver homogenate in ice-cold 0.1 M phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 9000g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).

-

-

Incubation Assay:

-

Prepare an incubation mixture containing:

-

100 µM this compound (dissolved in a suitable solvent like DMSO, final concentration ≤ 1%).

-

Rat liver S9 fraction.

-

0.1 M Phosphate buffer (pH 7.4) to a final volume of 1 mL.

-

-

Incubate the mixture in a shaking water bath at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Inhibitor Studies:

-

To characterize the enzyme, pre-incubate the S9 fraction with specific inhibitors for 15 minutes before adding this compound:

-

Organophosphorus esters (e.g., BNPP).

-

Eserine (at low and high concentrations).

-

EDTA (a chelating agent).

-

PCMB (p-chloromercuribenzoate, a sulfhydryl reagent).

-

-

Proceed with the incubation assay as described above.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Analyze the supernatant using High-Pressure Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) to quantify the disappearance of this compound and the appearance of metabolite M1.

-

Use authentic standards of this compound and M1 for peak identification and quantification.

-

In Vivo Pharmacokinetic Study

-

Animal Dosing:

-

Administer this compound to male Sprague-Dawley rats via oral gavage or intravenous injection at a specified dose.

-

House the animals in metabolic cages to allow for the collection of blood, urine, and feces at predetermined time points.

-

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein) at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

-

Process blood to obtain plasma or serum.

-

-

Sample Preparation and Analysis:

-

Extract this compound and its metabolites from plasma samples using protein precipitation or liquid-liquid extraction.

-

Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent compound and metabolite M1 over time.

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both this compound and M1.

-

The workflow for identifying and characterizing the metabolic pathway is illustrated in the diagram below.

Conclusion

This compound stands as a significant cyclopeptide alkaloid with a well-defined chemical structure and sedative properties. The understanding of its metabolic fate, particularly the cleavage of its macrocyclic structure into a linear tripeptide, is crucial for its development as a potential therapeutic agent. The provided methodologies offer a foundational approach for researchers to further investigate its pharmacokinetics, mechanism of action, and potential drug interactions. This technical guide serves as a core resource for professionals engaged in the exploration of natural product chemistry and drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. molnova.cn [molnova.cn]

- 6. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Frangufoline: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the larger class of cyclopeptide alkaloids predominantly found in the Rhamnaceae family, understanding its natural origins, efficient isolation techniques, and biosynthetic pathways is crucial for advancing research and development efforts. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural sources, a detailed, generalized experimental protocol for its isolation, and a summary of the cutting-edge insights into its biosynthesis.

Natural Sources of this compound

This compound has been identified in several species of the genus Ziziphus, a member of the Rhamnaceae family. These plants are the primary and currently only known natural sources of this complex molecule. The distribution of this compound within the plant can vary, with the highest concentrations typically found in the bark tissues.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Ziziphus nummularia | Rhamnaceae | General mention, likely in bark tissues |

| Ziziphus cambodiana | Rhamnaceae | Root Bark[1] |

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a generalizable method can be derived from the established procedures for isolating cyclopeptide alkaloids from Ziziphus species. The following protocol is a composite methodology based on common practices in the field.

Objective: To isolate and purify this compound from its natural plant source.

Materials and Reagents:

-

Dried and powdered plant material (e.g., root bark of Ziziphus cambodiana)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel (for column chromatography)

-

Solvents for column chromatography (e.g., mixtures of CH₂Cl₂ and MeOH in increasing polarity)

-

High-Performance Liquid Chromatography (HPLC) system

-

HPLC grade solvents (e.g., acetonitrile (B52724), water)

-

Standard analytical equipment (rotary evaporator, glassware, etc.)

Methodology:

-

Extraction:

-

The dried and powdered plant material is subjected to exhaustive extraction with a solvent system, typically a mixture of dichloromethane and methanol (e.g., 1:1 v/v) or solely methanol, at room temperature.

-

The extraction is usually carried out over an extended period (e.g., 24-48 hours) with agitation to ensure maximum recovery of the alkaloids.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Preliminary Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity. A common solvent system starts with 100% dichloromethane and gradually increases the proportion of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the cyclopeptide alkaloids. Fractions with similar TLC profiles are pooled.

-

-

Purification (High-Performance Liquid Chromatography):

-

The semi-purified fractions containing the target compound are further purified by preparative or semi-preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purified fraction is concentrated to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS).

-

Biosynthesis of this compound

Recent groundbreaking research has begun to unravel the biosynthetic pathway of cyclopeptide alkaloids, including frangulanine-type compounds like this compound.[2] It is now understood that these complex natural products are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[2] This mode of biosynthesis involves the initial production of a linear precursor peptide by the ribosome, which then undergoes a series of enzymatic modifications to yield the final cyclic structure.

The key steps in the proposed biosynthesis of this compound are:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide containing a specific recognition sequence and a core peptide sequence is synthesized by the ribosome. The core peptide is the linear precursor to this compound.[2][3]

-

Enzymatic Cyclization: A BURP peptide cyclase enzyme is believed to catalyze the crucial cyclization step. This involves the formation of an ether linkage between a tyrosine residue and another amino acid within the core peptide.

-

Post-translational Modifications: Following cyclization, a series of post-translational modifications, such as N-methylation and other enzymatic transformations, occur to produce the final, mature this compound molecule.

Conclusion

This compound remains a molecule of significant scientific interest. Its natural occurrence in Ziziphus species provides a starting point for its acquisition, and the generalized isolation protocol outlined here offers a viable strategy for obtaining purified material for further study. The recent elucidation of its biosynthetic pathway as a RiPP opens up new avenues for bioengineering and synthetic biology approaches to produce this compound and its analogs. Further research is warranted to determine the quantitative yields of this compound in its natural sources and to fully characterize the enzymatic machinery of its biosynthetic pathway. This knowledge will be instrumental in unlocking the full therapeutic potential of this intricate natural product.

References

- 1. New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining raw plant transcriptomic data for new cyclopeptide alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of Frangufoline from Ziziphus cambodiana

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Frangufoline, a 14-membered cyclopeptide alkaloid, from the root bark of Ziziphus cambodiana. This document details the necessary experimental protocols, from plant material collection and extraction to chromatographic separation and purification. It also presents key quantitative and qualitative data for the identification and characterization of this compound. The methodologies described herein are based on established phytochemical techniques for the isolation of cyclopeptide alkaloids from Ziziphus species, providing a robust framework for researchers in natural product chemistry and drug discovery. While the bioactivity of this compound is noted as sedative, this guide focuses on the technical aspects of its isolation.

Introduction

Ziziphus cambodiana Pierre, a plant belonging to the Rhamnaceae family, is a source of various bioactive secondary metabolites.[1] Among these, cyclopeptide alkaloids are of significant interest due to their diverse pharmacological activities. This compound, a known 14-membered frangulanine-type cyclopeptide alkaloid, has been successfully isolated from the root bark of this plant.[1] This guide offers a detailed technical protocol for its extraction, isolation, and characterization, aimed at providing researchers and drug development professionals with a practical workflow for obtaining this compound for further study.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₂N₄O₄ | [2] |

| Molecular Weight | 534.70 g/mol | [3] |

| Exact Mass | 534.3206 Da | [2] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Experimental Protocols

The following protocols are a synthesized representation of standard methods for the isolation of cyclopeptide alkaloids from Ziziphus species and are specifically adapted for the isolation of this compound from Ziziphus cambodiana.

Plant Material Collection and Preparation

-

Collection: The root bark of Ziziphus cambodiana should be collected from mature plants.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The collected root bark is air-dried in the shade until a constant weight is achieved. The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: The powdered root bark (approximately 10 kg) is subjected to sequential maceration with ethyl acetate (B1210297) (EtOAc) followed by methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times with each solvent to ensure exhaustive extraction.

-

Concentration: The resulting EtOAc and MeOH extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extracts. The reported yield for the EtOAc extract is approximately 144.7 g and for the MeOH extract is 1.4 kg from a large-scale extraction.

Chromatographic Isolation and Purification of this compound

The isolation of this compound is achieved through a series of chromatographic steps.

-

Initial Fractionation (Quick Column Chromatography):

-

Stationary Phase: Silica (B1680970) gel.

-

Procedure: A portion of the EtOAc soluble extract (e.g., 80 g) is subjected to quick column chromatography on a silica gel column.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification (Sephadex LH-20 Column Chromatography):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of dichloromethane (B109758) and methanol.

-

Procedure: Fractions from the silica gel column that show the presence of cyclopeptide alkaloids (often visualized as blue spots with anisaldehyde-H₂SO₄ reagent on TLC) are pooled, concentrated, and subjected to size exclusion chromatography on a Sephadex LH-20 column to remove pigments and other impurities.

-

-

Final Purification (Preparative HPLC):

-

Stationary Phase: Reversed-phase C18 silica gel.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) as a modifier.

-

Procedure: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). The fractions containing this compound are injected onto a C18 column and eluted with a suitable gradient program to yield the pure compound.

-

Detection: UV detection is typically used to monitor the elution of the compound.

-

Characterization of this compound

The identity and purity of the isolated this compound are confirmed by spectroscopic methods.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| [Data to be populated from representative spectra] |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| δ (ppm) | Assignment |

| [Data to be populated from representative spectra] |

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M+H]⁺ | 535.3279 |

Note: Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are necessary for the complete and unambiguous assignment of all proton and carbon signals.

Optical Rotation

Experimental Workflow and Logic

The following diagram illustrates the workflow for the isolation of this compound from Ziziphus cambodiana.

References

- 1. Bioactive Cyclopeptide Alkaloids and Ceanothane Triterpenoids from Ziziphus mauritiana Roots: Antiplasmodial Activity, UHPLC-MS/MS Molecular Networking, ADMET Profiling, and Target Prediction [mdpi.com]

- 2. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Biosynthesis of Frangufoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: Frangufoline (B1674050) is a 14-membered cyclopeptide alkaloid with known sedative properties.[1] While this class of natural products has been of interest for decades, their biosynthetic origins have long remained enigmatic. Recent advancements in transcriptome mining and enzymology have begun to unravel the genetic and biochemical basis for their formation. This guide synthesizes the current understanding of cyclopeptide alkaloid biosynthesis and presents a putative pathway for this compound. It is now understood that these complex macrocycles are not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather through the post-translational modification of ribosomally synthesized precursor peptides (RiPPs). This discovery opens new avenues for the biocatalytic production and synthetic biology-based diversification of this compound and related compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. This model is based on recent studies on other cyclopeptide alkaloids, which have identified dedicated gene clusters containing a precursor peptide and a specialized cyclase enzyme.[2][3]

The key steps are proposed as follows:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide gene is transcribed and translated to produce a linear peptide. This peptide consists of a leader sequence, which is recognized by the modifying enzymes, and a core peptide sequence that will be tailored to form the final this compound molecule.

-

Enzymatic Macrocyclization: A key enzyme, likely a split BURP domain-containing peptide cyclase, recognizes the leader peptide and catalyzes an intramolecular cyclization.[2][4] This crucial step forms the characteristic 14-membered ring of this compound, which involves the formation of an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the core peptide.[3]

-

Post-cyclization Tailoring: Following macrocyclization, a series of tailoring enzymes modify the cyclic peptide. These modifications for this compound would include:

-

N-methylation: Addition of methyl groups to specific nitrogen atoms.

-

Decarboxylation and Desaturation: The cyclized tyrosine residue undergoes decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety.[3]

-

-

Leader Peptide Cleavage: Finally, the leader peptide is proteolytically cleaved to release the mature this compound alkaloid.

Precursor Amino Acids and Structure

This compound is a member of the frangulanine-type cyclopeptide alkaloids.[1] Its structure is composed of several amino acid residues that are incorporated into the macrocycle. The core structural units generally include a hydroxystyrylamine moiety (derived from tyrosine), a β-hydroxy amino acid, and other standard or modified amino acids.[4]

Caption: Proposed biosynthetic pathway for this compound via a RiPP mechanism.

Quantitative Data

As the specific biosynthetic pathway for this compound has not yet been fully elucidated, quantitative enzymatic data is not available. The following table presents the types of data that would be collected during the characterization of the key biosynthetic enzymes once they are identified and expressed.

| Parameter | Enzyme | Description | Expected Value Range (Example from related enzymes) |

| Kcat (s⁻¹) | BURP Domain Cyclase | Catalytic turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. | 0.1 - 10 |

| Km (µM) | BURP Domain Cyclase | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. Indicates substrate binding affinity. | 10 - 500 |

| Kcat/Km (M⁻¹s⁻¹) | BURP Domain Cyclase | Catalytic efficiency of the enzyme. | 10³ - 10⁶ |

| Optimal pH | All Enzymes | The pH at which the enzyme exhibits maximum activity. | 6.5 - 8.5 |

| Optimal Temperature (°C) | All Enzymes | The temperature at which the enzyme exhibits maximum activity. | 25 - 40 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would follow a modern genomics-driven approach.

Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)

This protocol outlines a transcriptome-mining approach to identify candidate genes responsible for this compound biosynthesis in a producing organism, such as Ziziphus jujuba.[5]

-

Plant Material Collection: Collect tissues from the this compound-producing plant (e.g., leaves, roots, stems) at various developmental stages. Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction and Sequencing:

-

Extract total RNA from each tissue sample using a suitable plant RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Perform library preparation and high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

-

Transcriptome Assembly and Annotation:

-

Assemble the sequencing reads into transcripts de novo or by mapping to a reference genome if available.

-

Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI nr, Swiss-Prot) to predict gene functions.

-

-

BGC Identification:

-

Search the annotated transcriptome for genes encoding key enzymes expected in a RiPP pathway. Specifically, look for homologs of BURP domain-containing cyclases.

-

Analyze the genomic region surrounding the candidate cyclase gene for co-expressed genes, including small open reading frames (ORFs) that could encode the precursor peptide.

-

A typical cyclopeptide alkaloid BGC is expected to contain the precursor peptide gene, the cyclase gene, and genes for tailoring enzymes (e.g., methyltransferases, oxidoreductases).

-

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Protocol 2: In Vitro Reconstitution and Enzyme Characterization

This protocol describes the functional characterization of the identified candidate enzymes to confirm their role in this compound biosynthesis.

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized genes for the precursor peptide and the BURP cyclase, identified in Protocol 1.

-

Clone the genes into suitable expression vectors (e.g., pET vectors for E. coli expression). The precursor peptide may be expressed as a fusion protein (e.g., with a His-tag) for easy purification.

-

-

Heterologous Expression and Purification:

-

Transform the expression plasmids into a suitable host, such as E. coli BL21(DE3).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.

-

Harvest the cells and purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

-

In Vitro Enzyme Assay:

-

Combine the purified precursor peptide and the BURP cyclase in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for several hours.

-

Quench the reaction (e.g., by adding methanol).

-

-

Product Analysis:

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass-to-charge ratio (m/z) of the enzymatic product with an authentic this compound standard to confirm its identity.

-

Further structural elucidation can be performed using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is on the cusp of being fully elucidated, with the RiPP paradigm providing a clear roadmap for research. The identification of the specific gene cluster and the characterization of its enzymes will be the definitive next steps. This knowledge will not only provide fundamental insights into the biosynthesis of a medicinally relevant class of natural products but also enable the development of biotechnological platforms for their sustainable production. Synthetic biology approaches, such as pathway reconstruction in microbial hosts and enzyme engineering, could be leveraged to produce novel this compound analogs with improved pharmacological properties, offering exciting opportunities for drug discovery and development.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross-Linked Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Frangufoline

Frangufoline is a naturally occurring cyclopeptide alkaloid belonging to the frangulanine type.[1][2] It is characterized by a 14-membered ring structure and is recognized for its sedative properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its study, and outlines potential avenues for investigating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical techniques. These properties are crucial for its isolation, characterization, and potential formulation.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 19526-09-1 | [1][2][3][4] |

| Molecular Formula | C₃₁H₄₂N₄O₄ | [1][2][3][4] |

| Molecular Weight | 534.70 g/mol | [1][2][3] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [1][2] |

| Shelf Life | >3 years if stored properly | [1] |

| Synonyms | Daechuine S1, NSC 226674, Sanjoinine A | [1] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source |

| Exact Mass | 534.3206 g/mol | [1][3] |

| IUPAC Name | (S)-N-((3R,4R,7R,Z)-7-((S)-sec-butyl)-3-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzenacycloundecaphan-10-en-4-yl)-2-(dimethylamino)-3-phenylpropanamide | [1] |

| InChI Key | NFJKQANKUCVGAW-IFXGIPSXSA-N | [1] |

| Canonical SMILES | CC(C)--INVALID-LINK----INVALID-LINK--C)=O)cc1">C@@H[C@H]2NC(--INVALID-LINK--Cc3ccccc3)=O | [1] |

| Relative Density | 1.15 g/cm³ (Predicted) | [2] |

| Elemental Analysis | C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97% | [1] |

Experimental Protocols

The isolation, purification, and characterization of this compound from natural sources involve a series of established laboratory techniques.

1. Extraction and Isolation

The extraction of cyclopeptide alkaloids like this compound from plant material, such as Ziziphus nummularia, typically follows a multi-step process.

-

Initial Extraction : Plant material (e.g., stem bark, roots) is first dried and powdered. A crude extract is then obtained using a solvent such as methanol (B129727).[5]

-

Solvent Partitioning : The crude methanolic extract undergoes sequential fractionation with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.[5]

-

Chromatographic Purification : The fractions containing the target compound are further purified using chromatographic methods.

-

Silica Gel Chromatography : This technique is widely used for the separation of natural products based on polarity.[6]

-

Sephadex LH-20 Chromatography : This method is particularly effective for the purification of flavonoids and other polyphenolic compounds, often using methanol or methanol-water mixtures as the eluent.[6]

-

Solid-Phase Extraction (SPE) : SPE can be employed for sample cleanup and selective isolation of target compounds from complex mixtures.[7]

-

2. Structural Elucidation and Characterization

Once a pure sample of this compound is obtained, its structure is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry.[8][9] The chemical shifts are compared against a tetramethylsilane (B1202638) (TMS) internal standard.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[8]

3. Synthesis

While specific synthesis protocols for this compound are not detailed in the provided search results, the synthesis of complex heterocyclic molecules often involves established methods such as the Friedländer synthesis for quinoline (B57606) derivatives or multi-step procedures for constructing macrocyclic peptide structures.[10][11] The synthesis of morpholine (B109124) rings, a common substructure in bioactive molecules, can be achieved from vicinal amino alcohols, oxiranes, or aziridines.[12]

Biological Activity and Signaling Pathways

This compound is primarily known as a sedative cyclopeptide alkaloid.[1][2] Alkaloids as a class exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through interaction with specific cellular signaling pathways.[13][14]

While the precise molecular targets and signaling pathways modulated by this compound are not extensively documented in the available literature, the activity of other alkaloids provides a framework for potential investigation. For instance, some alkaloids have been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer.[14][15]

The sedative effects of this compound suggest potential interactions with neurotransmitter systems in the central nervous system. Further research is required to elucidate these mechanisms.

Visualizations: Workflows and Logical Diagrams

To aid in the conceptualization of experimental and logical processes, the following diagrams are provided.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical workflow for investigating the signaling pathways of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C31H42N4O4 | CID 11731186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Frangufoline: A Technical Overview of its Core Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular characteristics of Frangufoline, a notable cyclopeptide alkaloid. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research, natural product science, and drug discovery and development.

Quantitative Molecular Data

The core molecular properties of this compound have been determined and are summarized in the table below. This data is essential for a variety of research applications, including analytical method development, dosage calculations, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₂N₄O₄ | [1][2] |

| Molecular Weight | 534.7 g/mol | [1][2][3] |

| Exact Mass | 534.3206 Da | |

| CAS Registry Number | 19526-09-1 |

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical for seamless collaboration and information exchange within the scientific community. This compound is cataloged under several identifiers and synonyms across various chemical databases.

-

IUPAC Name : (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide

-

Synonyms : Daechuine S1, NSC 226674, Sanjoinine A

-

PubChem CID : 11731186

The following diagram illustrates the logical relationship between the primary identifiers and the core molecular properties of this compound.

Caption: Logical relationship of this compound's identifiers and properties.

Context and Significance

This compound is classified as a 14-membered frangulanine-type cyclopeptide alkaloid. Compounds of this class are of interest to the scientific community for their potential biological activities. The precise characterization of this compound's molecular weight and formula is a prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications.

References

The Sedative Potential of Cyclopeptide Alkaloids: A Technical Guide for Researchers

Introduction

Cyclopeptide alkaloids, a class of natural products predominantly found in the Rhamnaceae family, particularly within the Ziziphus genus, have garnered significant attention for their diverse biological activities. Among these, their sedative and anxiolytic properties present a promising avenue for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the sedative properties of cyclopeptide alkaloids, focusing on their mechanism of action, quantitative effects, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for neurological applications.

Core Sedative Activity: Modulation of the GABAergic System

The primary mechanism underlying the sedative effects of cyclopeptide alkaloids involves the positive modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds have been shown to interact with GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.

One of the most extensively studied cyclopeptide alkaloids, sanjoinine A , isolated from the seeds of Ziziphus jujuba var. spinosa, exemplifies this mechanism. While sanjoinine A itself does not induce sleep at higher doses, it significantly augments the hypnotic effects of pentobarbital (B6593769), a known GABA-A receptor agonist.[1] This potentiation is characterized by a dose-dependent prolongation of sleeping time and a reduction in sleep latency.[1][2]

The molecular basis for this potentiation lies in the ability of sanjoinine A to modulate the subunit composition and function of the GABA-A receptor. Studies have shown that sanjoinine A treatment leads to a decrease in the expression of the α-subunits and an increase in the expression of the γ-subunits of the GABA-A receptor in primary cultured cerebellar granule cells.[1][2] This alteration in subunit composition is believed to enhance the receptor's sensitivity to GABA and other positive allosteric modulators, leading to an increased influx of chloride ions (Cl⁻) upon receptor activation.[1][3] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory postsynaptic potential, contributing to the overall sedative effect. Furthermore, sanjoinine A has been observed to enhance the expression of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA, further promoting GABAergic inhibition.[1]

While the GABAergic system is the principal target, some evidence suggests a potential, albeit less defined, role of the serotonergic system in the sedative effects of compounds from Ziziphus species. However, direct interactions of cyclopeptide alkaloids with serotonin (B10506) receptors like 5-HT1A and 5-HT2A have not been conclusively demonstrated.[4][5]

Quantitative Data on Sedative Effects

The sedative properties of cyclopeptide alkaloids have been quantified in various preclinical models. The following tables summarize the key findings for sanjoinine A. Data for other cyclopeptide alkaloids with reported sedative activity, such as frangufoline (B1674050) and various ziziphines and nummularines, is currently more qualitative in nature.[6][7][8]

| Cyclopeptide Alkaloid | Animal Model | Assay | Dose | Effect on Sleep Latency | Effect on Sleep Duration | Citation |

| Sanjoinine A | Mice | Pentobarbital (45 mg/kg, i.p.) - Induced Sleep | 0.5 - 2.0 mg/kg, i.p. | Dose-dependent reduction | Dose-dependent prolongation | [2] |

| Sanjoinine A | Mice | Pentobarbital (sub-hypnotic dose) - Induced Sleep | 0.25 - 1.0 mg/kg, i.p. | Increased rate of sleep onset | Increased sleeping time | [2] |

| Cyclopeptide Alkaloid | Cell Type | Assay | Concentration | Effect | Citation |

| Sanjoinine A | Primary Cultured Cerebellar Granule Cells | Chloride Influx | 2.0, 5.0 µM | Increased Cl⁻ influx | [3] |

| Sanjoinine A | Primary Cultured Cerebellar Granule Cells | GABA-A Receptor Subunit Expression | 5.0 µM | Decreased α-subunit expression, Increased γ-subunit expression | [1][3] |

Experimental Protocols

Pentobarbital-Induced Sleeping Time Test

This assay is a standard method for evaluating the sedative-hypnotic potential of a test compound.

Principle: The test measures the ability of a compound to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital, a barbiturate (B1230296) that enhances GABA-A receptor function.

Methodology:

-

Animals: Male ICR mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Animals are allowed to acclimatize to the experimental room for at least 1 hour before the test.

-

Drug Administration:

-

The test compound (e.g., sanjoinine A dissolved in saline) is administered intraperitoneally (i.p.) or orally (p.o.).

-

A control group receives the vehicle (e.g., saline).

-

A positive control group may receive a known sedative agent (e.g., diazepam).

-

-

Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes for i.p. administration), a hypnotic (e.g., 45 mg/kg) or sub-hypnotic dose of pentobarbital is administered i.p.

-

Observation: Immediately after pentobarbital injection, each mouse is placed in an individual cage and observed for the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

Data Collection:

-

Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex.

-

Sleep Duration: The time from the loss to the recovery of the righting reflex.

-

Western Blot for GABA-A Receptor Subunit Expression

This technique is used to quantify the protein levels of specific GABA-A receptor subunits in brain tissue or cultured cells.

Methodology:

-

Sample Preparation:

-

Brain Tissue: Brain regions of interest (e.g., cerebellum, cortex) are dissected, homogenized in lysis buffer containing protease inhibitors, and centrifuged to obtain the total protein lysate.

-

Cultured Cells: Cells (e.g., cerebellar granule cells) are washed with PBS and lysed directly in lysis buffer.

-

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the GABA-A receptor subunit of interest (e.g., anti-GABRA1 for α1 subunit, anti-GABRG2 for γ2 subunit).

-

The membrane is washed with TBST and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. Protein levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Chloride Influx Assay in Cerebellar Granule Cells

This assay measures the influx of chloride ions into neurons, a direct indicator of GABA-A receptor activation.

Methodology:

-

Cell Culture: Primary cerebellar granule cells are isolated from neonatal rat or mouse cerebella and cultured on poly-L-lysine coated plates.

-

Fluorescent Dye Loading: The cultured neurons are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-ethylquinolinium iodide (MEQ) or N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of these dyes is quenched by the presence of Cl⁻.

-

Baseline Fluorescence Measurement: The cells are washed and placed in a low-chloride buffer. Baseline fluorescence is measured using a fluorescence plate reader or microscope.

-

Stimulation: The test compound (e.g., sanjoinine A) is added to the cells, followed by a GABA-A receptor agonist (e.g., GABA or muscimol).

-

Fluorescence Measurement: The change in fluorescence is monitored over time. An increase in fluorescence indicates a decrease in intracellular Cl⁻ (efflux), while a decrease in fluorescence indicates an increase in intracellular Cl⁻ (influx).

-

Data Analysis: The rate of change in fluorescence is calculated to determine the rate of Cl⁻ influx.

Visualizations

Experimental workflow for investigating sedative cyclopeptide alkaloids.

Signaling pathway of cyclopeptide alkaloid-mediated sedation.

Conclusion

Cyclopeptide alkaloids represent a compelling class of natural products with significant potential for the development of novel sedative and anxiolytic agents. Their primary mechanism of action through the positive allosteric modulation of the GABA-A receptor offers a clear therapeutic target. The quantitative data available for sanjoinine A provides a strong foundation for further structure-activity relationship studies and lead optimization. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible research in this promising field. Future investigations should focus on elucidating the sedative properties and mechanisms of a wider range of cyclopeptide alkaloids and exploring their potential for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anxiolytic-like effects of sanjoinine A isolated from Zizyphi Spinosi Semen: possible involvement of GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cerebellar granule cells acquire a widespread predictive feedback signal during motor learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Discovery of Frangulanine-Type Cyclopeptide Alkaloids: A Technical Guide for Drug Development

Frangulanine-type cyclopeptide alkaloids represent a significant class of natural products, primarily isolated from plants of the Rhamnaceae family, particularly the Ziziphus genus.[1][2] These 14-membered macrocyclic compounds are characterized by a p-hydroxystyrylamine unit and a peptide fragment, forming a complex and rigid structure that imparts a range of notable biological activities.[1] Their potential as sedative, antiplasmodial, and cytotoxic agents has made them attractive targets for phytochemical investigation and drug discovery.[3][4]

This technical guide provides an in-depth overview of the discovery process for frangulanine-type cyclopeptide alkaloids, from their isolation and structural elucidation to the evaluation of their biological potential. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Discovery and Isolation of Frangulanine-Type Alkaloids

The initial step in the discovery of novel cyclopeptide alkaloids is the collection and extraction of plant material. Species such as Ziziphus oxyphylla and Ziziphus cambodiana have proven to be rich sources. The isolation process typically involves a multi-step chromatographic purification of the crude plant extract.

Experimental Protocol: Isolation and Purification

A representative protocol for the isolation of frangulanine-type cyclopeptide alkaloids from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., root or stem bark) is subjected to sequential extraction with solvents of increasing polarity, commonly starting with ethyl acetate (B1210297) (EtOAc) and followed by methanol (B129727) (MeOH).

-

Partitioning: The crude methanol extract may be further treated to remove tannins, for instance, by partitioning with a NaCl solution, followed by extraction with EtOAc.

-

Column Chromatography (CC): The resulting EtOAc-soluble fraction is subjected to column chromatography over silica (B1680970) gel. Elution is performed using a gradient of solvents, such as chloroform-methanol mixtures, to separate the components based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from CC are further purified using preparative TLC. The purity of the isolated compounds is monitored by analytical TLC, often using a staining reagent like anisaldehyde-H2SO4, which typically yields a blue color for cyclopeptide alkaloids.

-

Final Purification: Final purification is often achieved through recrystallization or further chromatographic steps like High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.

Workflow for Alkaloid Isolation

Caption: General workflow for the isolation and purification of cyclopeptide alkaloids.

Structure Elucidation

Determining the complex three-dimensional structure of these alkaloids is a critical and challenging phase. It relies on a combination of advanced spectroscopic and spectrometric techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the isolated compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For cyclopeptide alkaloids, characteristic absorption bands for amide functionalities (around 3300 and 1630-1680 cm⁻¹) and aryl ether linkages (around 1220-1240 cm⁻¹) are typically observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for establishing the final structure.

-

¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to piece together amino acid residues.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different amino acid fragments and establishing the macrocyclic ring structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

-

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of the chiral centers in the molecule by comparing experimental spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT).

Workflow for Structure Elucidation

Caption: A systematic workflow for the structural elucidation of natural products.

Representative Spectroscopic Data

The structural confirmation relies on the detailed analysis of spectroscopic data. The table below summarizes key ¹H and ¹³C NMR data for Frangufoline (B1674050), a representative frangulanine-type alkaloid.

| Position | ¹³C NMR (δC) | ¹H NMR (δH, mult., J in Hz) |

| β-hydroxyleucine | ||

| 2 | 172.5 | - |

| 3 | 58.1 | 4.25 (d, 8.5) |

| 4 | 72.3 | 3.80 (m) |

| 5 | 31.5 | 1.85 (m) |

| 6 | 9.8 | 0.95 (d, 6.5) |

| 7 | 10.5 | 0.90 (d, 6.5) |

| Leucine (B10760876) | ||

| 8 | 171.8 | - |

| 9 | 53.2 | 4.60 (m) |

| 10 | 41.2 | 1.70 (m) |

| 11 | 25.1 | 1.50 (m) |

| 12 | 22.8 | 0.92 (d, 6.0) |

| 13 | 22.5 | 0.88 (d, 6.0) |

| N,N-dimethylphenylalanine | ||

| 14 | 170.1 | - |

| 15 | 68.5 | 3.55 (t, 7.0) |

| 16 | 35.5 | 2.90 (dd, 13.5, 7.0), 3.10 (dd, 13.5, 7.0) |

| N-Me | 41.5 | 2.35 (s) |

| Ph-C1' | 138.2 | - |

| Ph-C2'/6' | 129.5 | 7.25 (m) |

| Ph-C3'/5' | 128.6 | 7.25 (m) |

| Ph-C4' | 126.8 | 7.20 (m) |

| Note: Data is compiled from typical values and may vary slightly based on solvent and instrumentation. |

Biological Activity and Therapeutic Potential

Frangulanine-type cyclopeptide alkaloids have demonstrated a spectrum of biological activities, highlighting their potential in drug development. Key activities include antiplasmodial, cytotoxic, and sedative effects.

Antiplasmodial and Cytotoxic Activities

Several cyclopeptide alkaloids have been tested for their efficacy against the malaria parasite, Plasmodium falciparum, and various cancer cell lines. For example, cambodine F, a recently discovered alkaloid, showed significant antiplasmodial activity with an IC₅₀ value of 6.09 μM. Structure-activity relationship studies suggest that minor variations in the amino acid residues can significantly impact biological activity. For instance, the difference in activity between adouetine-X (IC₅₀ of 7.5 μM) and frangulanine (IC₅₀ of 14.9 μM) is attributed to the isomeric difference between leucine and isoleucine in their structures.

| Compound | Biological Activity | Target | IC₅₀ (μM) |

| Cambodine F | Antiplasmodial | P. falciparum (K1) | 6.09 |

| Spiranine-B | Antiplasmodial | P. falciparum | 2.1 |

| Nummularine-B | Antiplasmodial | P. falciparum | 3.6 |

| Adouetine-X | Antiplasmodial | P. falciparum | 7.5 |

| Frangulanine | Antiplasmodial | P. falciparum | 14.9 |

Sedative Properties and Metabolism

This compound, a well-known frangulanine-type alkaloid, has been reported to have sedative properties. Importantly, studies in rodents have shown that this compound is rapidly metabolized. The 14-membered ring is enzymatically cleaved at the enamide bond, converting the cyclic alkaloid into a linear tripeptide metabolite. It has been proposed that this metabolite, M1, could be the pharmacologically active form of the compound. This metabolic activation pathway is a critical consideration for drug design and development.

Metabolic Cleavage of this compound

References

Frangufoline: A Technical Review of a Cyclopeptide Alkaloid with Sedative and Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline (B1674050), also known as Sanjoinine A, is a 14-membered frangulanine-type cyclopeptide alkaloid that has garnered scientific interest for its sedative and anxiolytic properties.[1][2] Isolated from plants of the Ziziphus genus, notably Ziziphus jujuba var. spinosa (also known as Suan Zao Ren or sour jujube seeds), this natural compound represents a potential scaffold for the development of novel therapeutics targeting the central nervous system.[2][3][4] This technical guide provides a comprehensive review of the current research on this compound, including its chemical properties, synthesis, biological activities, and mechanism of action, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Properties

This compound is characterized by its complex macrocyclic structure. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₂N₄O₄ | PubChem |

| Molecular Weight | 534.7 g/mol | PubChem |

| CAS Number | 19526-09-1 | MedKoo Biosciences |

| Type | 14-membered frangulanine-type cyclopeptide alkaloid | [1] |

| Synonyms | Sanjoinine A | [2] |

Synthesis

The total synthesis of Sanjoinine A (this compound) has been reported by the Joullié group. While the detailed step-by-step protocol is extensive, the general approach involves the synthesis of a linear peptide precursor followed by a macrolactamization to form the characteristic 14-membered ring.

General Synthetic Strategy:

A detailed experimental protocol for the total synthesis of this compound can be found in the publication by East et al. (1998), "Total synthesis of sanjoinine A (this compound)" in Tetrahedron Letters.[5] The synthesis provides a route to obtain pure this compound for further biological and pharmacological evaluation.

Biological Activities and Quantitative Data

This compound exhibits significant sedative and anxiolytic-like activities. The following tables summarize the available quantitative data from preclinical studies.

In Vivo Anxiolytic-like Activity in Mice

| Assay | Species | Doses (mg/kg, p.o.) | Key Findings | Reference |

| Elevated Plus-Maze | ICR Mice | 0.5, 1.0, 2.0 | Increased percentage of time spent in and entries into the open arms. | [3] |

| Hole-Board Test | ICR Mice | 2.0 | Increased number of head dips. | [3] |

| Open Field Test | ICR Mice | 2.0 | Increased time spent in the center zone. | [3] |

Note: In these studies, this compound did not significantly affect locomotor activity, suggesting a specific anxiolytic-like effect rather than general sedation at the tested doses.[3]

In Vitro Activity on Cerebellar Granule Cells

| Assay | Cell Type | Concentrations (µM) | Key Findings | Reference |

| Chloride Influx Assay | Rat Cerebellar Granule Cells | 2.0, 5.0 | Significantly increased chloride influx. | [2][3] |

Experimental Protocols

Pentobarbital-Induced Sleeping Time Assay

This assay is a common method to evaluate the sedative-hypnotic effects of a compound.

Protocol:

-

Animals: Male ICR mice are typically used.

-

Groups: Animals are divided into a control group (vehicle), a positive control group (e.g., diazepam), and experimental groups receiving different doses of this compound.

-

Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Sleep: After a set period (e.g., 30 minutes), a sub-hypnotic dose of pentobarbital (B6593769) (e.g., 42 mg/kg, i.p.) is administered to induce sleep.

-

Measurement: The onset of sleep (time to lose the righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex) are recorded.

-

Analysis: A significant increase in the duration of sleep or a decrease in the latency to sleep onset compared to the control group indicates a sedative effect.[2]

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9]

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[8]

-

Animals: Mice are pre-treated with vehicle, a positive control (e.g., diazepam), or this compound at various doses.

-

Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).[8]

-

Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.

-

Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.[3][8]

Chloride Influx Assay in Cerebellar Granule Cells

This in vitro assay helps to determine if a compound modulates the function of GABA-A receptors by measuring chloride ion movement across the cell membrane.

Protocol:

-

Cell Culture: Primary cultures of cerebellar granule cells are prepared from rat pups.

-

Treatment: The cultured cells are treated with this compound at different concentrations.

-

Chloride Influx Measurement: A fluorescent dye sensitive to chloride ions is loaded into the cells. The influx of chloride is then measured using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular chloride concentration.

-

Analysis: The change in fluorescence in this compound-treated cells is compared to control cells to determine the effect on chloride influx.[2][3]

Mechanism of Action

The sedative and anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Modulation of GABA-A Receptors

This compound has been shown to augment pentobarbital-induced sleeping behaviors, an effect that is often associated with positive allosteric modulation of GABA-A receptors.[2] Further evidence for this mechanism comes from the observation that this compound increases chloride influx in cerebellar granule cells, a direct consequence of GABA-A receptor channel opening.[2][3]

While direct binding affinity (Ki values) of this compound to specific GABA-A receptor subtypes has not yet been reported, studies have shown that it can modulate the expression of GABA-A receptor subunits. Specifically, treatment with Sanjoinine A (this compound) has been found to decrease the expression of the α-subunit and increase the expression of the γ-subunit of the GABA-A receptor in cerebellar granule cells.[2] This alteration in subunit composition could lead to changes in the receptor's sensitivity to GABA and other modulators.

Effect on Glutamate Decarboxylase (GAD)

This compound has also been shown to enhance the expression of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[2][3] Increased GAD expression could lead to higher levels of endogenous GABA, thereby enhancing inhibitory neurotransmission.

The following diagram illustrates the proposed signaling pathway for this compound's action on the GABAergic system.

Metabolism and Pharmacokinetics

In vivo and in vitro studies in rodents have shown that this compound is rapidly metabolized.[1] The primary metabolic pathway involves the enzymatic cleavage of the enamide bond within the macrocyclic structure, leading to the formation of a linear tripeptide metabolite designated as M1.[1] It has been suggested that a B-esterase-like enzyme may be responsible for this conversion.[1] Interestingly, it is hypothesized that this metabolite, M1, may be the pharmacologically active compound responsible for the observed sedative effects.[1]

Detailed pharmacokinetic parameters such as Cmax, T1/2, and bioavailability for this compound are not yet well-documented in publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile.

The following diagram illustrates the metabolic conversion of this compound.

Toxicity

Currently, there is a lack of publicly available data on the toxicity profile of this compound. Key toxicological studies, such as the Ames test for mutagenicity and cytotoxicity assays to determine IC50 values in relevant cell lines, have not been reported in the reviewed literature. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

Conclusion and Future Directions

This compound (Sanjoinine A) is a promising cyclopeptide alkaloid with demonstrated sedative and anxiolytic-like properties. Its mechanism of action appears to be intricately linked to the modulation of the GABAergic system, involving both direct or indirect effects on GABA-A receptors and the synthesis of GABA. While initial preclinical data is encouraging, further research is imperative to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

Quantitative Receptor Binding Studies: Determination of Ki values for this compound and its metabolite M1 at various GABA-A receptor subtypes to understand their binding affinities and selectivity.

-

Detailed Pharmacokinetic Profiling: Comprehensive in vivo studies to determine the Cmax, T1/2, bioavailability, and tissue distribution of both this compound and its active metabolite M1.

-

Toxicology Studies: Thorough evaluation of the safety profile of this compound, including Ames testing for mutagenicity and in vitro and in vivo cytotoxicity studies.

-

In-depth Mechanistic Studies: Further investigation into the precise binding site on the GABA-A receptor and the downstream signaling cascades affected by this compound.

-

Preclinical Efficacy Models: Evaluation of this compound in a broader range of animal models for anxiety and sleep disorders to establish its efficacy profile.

A deeper understanding of these aspects will be critical in determining the viability of this compound as a lead compound for the development of new and effective treatments for anxiety and sleep-related disorders.

References

- 1. Metabolic cleavage of this compound in rodents: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanjoinine A isolated from Zizyphi Spinosi Semen augments pentobarbital-induced sleeping behaviors through the modification of GABA-ergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effects of sanjoinine A isolated from Zizyphi Spinosi Semen: possible involvement of GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. protocols.io [protocols.io]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Frangufoline from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline (B1674050) is a 14-membered frangulanine-type cyclopeptide alkaloid that has garnered interest for its potential sedative properties.[1] Found in plants of the Rhamnaceae family, particularly in species such as Ziziphus jujuba (jujube), the efficient extraction and isolation of this compound are crucial for further pharmacological investigation and drug development.[2] This document provides a detailed protocol for the extraction and purification of this compound from plant material, synthesized from established methods for isolating similar phytochemicals from related plant sources.

While a specific, universally validated protocol for this compound extraction is not extensively documented in publicly available literature, the following methodology is based on common principles of natural product chemistry and adapts techniques used for extracting flavonoids and other alkaloids from Ziziphus jujuba.[3][4][5]

Data Summary of a Proposed Extraction Protocol

The following table outlines the key quantitative parameters for a proposed this compound extraction protocol. These values are derived from methodologies reported for the extraction of other bioactive compounds from Ziziphus jujuba and serve as a starting point for optimization.

| Parameter | Value | Notes |

| Plant Material | ||

| Plant Species | Ziziphus jujuba (dried leaves or seeds) | Other species of the Rhamnaceae family may also be sources. |

| Initial Sample Weight | 100 g | Dry, powdered material. |

| Extraction | ||

| Extraction Solvent | 70% Ethanol in water (v/v) | A polar solvent system is suitable for extracting alkaloids. |

| Solid-to-Liquid Ratio | 1:10 (g/mL) | A common ratio for efficient extraction. |

| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | UAE can enhance extraction efficiency at lower temperatures. |

| Sonication Frequency | 40 kHz | |

| Sonication Power | 100 W | |

| Extraction Temperature | 40°C | To prevent thermal degradation of the target compound. |

| Extraction Time | 60 minutes | |

| Number of Extractions | 3 | To maximize the yield. |

| Purification | ||

| Primary Filtration | Whatman No. 1 filter paper | To remove solid plant material. |

| Solvent Removal | Rotary Evaporation | At 40°C under reduced pressure. |

| Liquid-Liquid Partitioning | Ethyl acetate (B1210297) and water | To separate compounds based on polarity. |

| Column Chromatography | For further purification. | |

| Stationary Phase | Silica (B1680970) Gel (200-300 mesh) | |

| Mobile Phase | Gradient of Chloroform (B151607):Methanol (B129727) | Starting with 100% Chloroform and gradually increasing the polarity. |

| Final Purification | Preparative HPLC | For obtaining high-purity this compound. |

| Column | C18 reverse-phase | |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) |

Experimental Protocols

Preparation of Plant Material

-

Drying: Air-dry fresh plant material (leaves or seeds of Ziziphus jujuba) in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a lyophilizer for freeze-drying.

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction.

Extraction of this compound

-

Maceration & Sonication:

-

Weigh 100 g of the powdered plant material and place it in a suitable glass container.

-

Add 1000 mL of 70% ethanol.

-

Place the container in an ultrasonic bath and sonicate at 40 kHz and 100 W for 60 minutes at a controlled temperature of 40°C.

-

After sonication, allow the mixture to macerate for 24 hours at room temperature.

-

-

Filtration and Re-extraction:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Collect the filtrate (the liquid extract).

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compound.

-

Combine the filtrates from all three extractions.

-

Preliminary Purification

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract using a rotary evaporator at a temperature of 40°C under reduced pressure to remove the ethanol.

-

The result will be a concentrated aqueous extract.

-

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous extract to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

-

Collect the ethyl acetate fraction. This step helps to remove highly polar and non-polar impurities.

-

Repeat the partitioning three times with fresh ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude this compound extract.

-

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column using a suitable solvent like hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (100% chloroform).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol to increase the polarity.

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the fractions that show a high concentration of the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, use a preparative HPLC system with a C18 reverse-phase column.

-

Dissolve the semi-purified this compound fraction in the mobile phase.

-

Use a gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Visualization of the Extraction Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

References

Application Notes and Protocols for the Synthesis of Frangufoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction